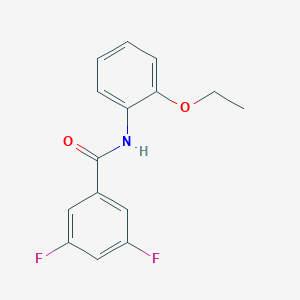
methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate, commonly known as 'MOC', is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is a heterocyclic organic molecule that has a pyrazole and coumarin moiety in its structure. MOC has been extensively studied due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science.
作用機序
The exact mechanism of action of MOC is not fully understood. However, studies have shown that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, MOC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. MOC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
MOC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MOC exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to have anti-inflammatory and antifungal properties. In vivo studies have shown that MOC has a low toxicity profile and does not cause any significant adverse effects.
実験室実験の利点と制限
One of the main advantages of MOC is its potent biological activity, which makes it an attractive candidate for drug development. Furthermore, MOC has a unique structural property that makes it an excellent candidate for the development of novel materials. However, the synthesis of MOC is a multistep process that requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling.
将来の方向性
There are several future directions for the research on MOC. One of the potential applications of MOC is in the development of novel anticancer drugs. Further studies are needed to elucidate the exact mechanism of action of MOC and to optimize its biological activity. Additionally, MOC has potential applications in the development of novel materials, and further research is needed to explore its structural properties and potential applications in material science.
合成法
MOC can be synthesized through a multistep reaction involving the condensation of 3-acetyl-2H-chromen-2-one and phenyl hydrazine, followed by the reaction with ethyl cyanoacetate and subsequent methylation of the resulting carboxylate. The synthesis of MOC has been optimized in recent years, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
MOC has been investigated for its potential applications in various fields of science. In medicinal chemistry, MOC has been studied for its anticancer, anti-inflammatory, and antifungal properties. The compound has also been investigated for its potential use as an insecticide and herbicide in agrochemicals. Furthermore, MOC has been explored for its potential use in material science due to its unique structural properties.
特性
IUPAC Name |
methyl 3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-25-19(23)16-12-22(14-8-3-2-4-9-14)21-18(16)15-11-13-7-5-6-10-17(13)26-20(15)24/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMDSYIRGOXIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

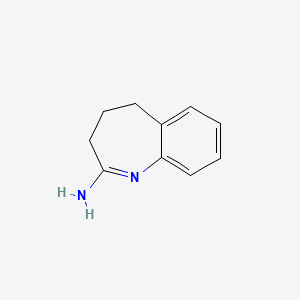

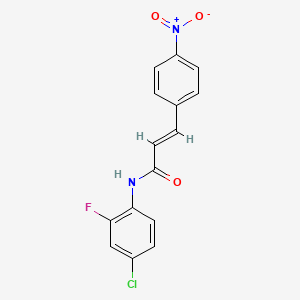

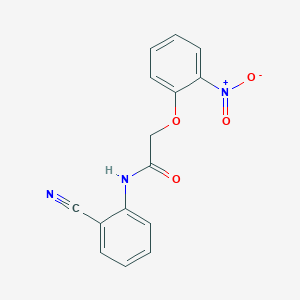
![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)
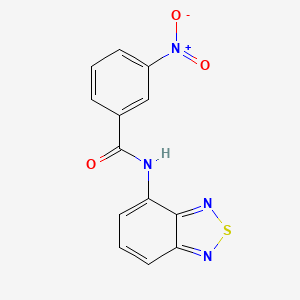

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)
